molecular formula C6H9I B1654497 1-Iodo-3,3-dimethyl-1-butyne CAS No. 23700-63-2

1-Iodo-3,3-dimethyl-1-butyne

Cat. No.: B1654497
CAS No.: 23700-63-2
M. Wt: 208.04 g/mol
InChI Key: ICXZUQNBHRVDHZ-UHFFFAOYSA-N
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Description

1-Iodo-3,3-dimethyl-1-butyne is an organic compound with the molecular formula C₆H₉I. It is a derivative of 3,3-dimethyl-1-butyne, where one of the hydrogen atoms is replaced by an iodine atom. This compound is characterized by the presence of a carbon-carbon triple bond, making it an alkyne. The iodine atom attached to the terminal carbon adds significant reactivity to the molecule, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3,3-dimethyl-1-butyne can be synthesized through the iodination of 3,3-dimethyl-1-butyne. The reaction typically involves the use of iodine (I₂) and a suitable oxidizing agent, such as silver nitrate (AgNO₃), in an organic solvent like acetonitrile. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3,3-dimethyl-1-butyne undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).

    Addition Reactions: The carbon-carbon triple bond can participate in addition reactions with halogens (e.g., Br₂), hydrogen halides (e.g., HCl), and other electrophiles.

    Coupling Reactions: The compound can undergo coupling reactions, such as the Sonogashira coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form substituted alkynes.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.

    Addition Reactions: Often carried out in the presence of halogens or hydrogen halides in inert solvents like dichloromethane (CH₂Cl₂).

    Coupling Reactions: Require palladium catalysts, such as Pd(PPh₃)₄, and bases like triethylamine (Et₃N) or potassium carbonate (K₂CO₃).

Major Products:

    Substitution Reactions: Yield products like 3,3-dimethyl-1-butanol or 3,3-dimethyl-1-butyne nitrile.

    Addition Reactions: Form dihalides or haloalkenes, depending on the reagents used.

    Coupling Reactions: Produce various substituted alkynes, depending on the aryl or vinyl halide used.

Scientific Research Applications

1-Iodo-3,3-dimethyl-1-butyne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals, such as intermediates for drug development.

    Medicine: Utilized in the preparation of compounds with potential therapeutic properties, including anticancer and antimicrobial agents.

    Industry: Applied in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-iodo-3,3-dimethyl-1-butyne primarily involves its reactivity due to the presence of the iodine atom and the carbon-carbon triple bond. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The triple bond provides a site for addition reactions, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

1-Iodo-3,3-dimethyl-1-butyne can be compared with other similar compounds, such as:

    3,3-Dimethyl-1-butyne: Lacks the iodine atom, making it less reactive in substitution reactions but still useful in addition and coupling reactions.

    1-Bromo-3,3-dimethyl-1-butyne: Similar reactivity to the iodo compound but with different reaction rates and conditions due to the bromine atom.

    1-Chloro-3,3-dimethyl-1-butyne: Less reactive than the iodo and bromo analogs, requiring more stringent conditions for similar reactions.

The uniqueness of this compound lies in its high reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

1-iodo-3,3-dimethylbut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9I/c1-6(2,3)4-5-7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXZUQNBHRVDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178366
Record name 1-Iodo-3,3-dimethyl-1-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23700-63-2
Record name 1-Iodo-3,3-dimethyl-1-butyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023700632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Iodo-3,3-dimethyl-1-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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